Cas no 2037-48-1 (2-Deoxystreptamine dihydrobromide)

2-Deoxystreptamine dihydrobromide 化学的及び物理的性質
名前と識別子
-
- 2-Deoxystreptamine dihydrobromide
- Gentamycin Sulfate Impurity 5(Gentamycin Sulfate EP Impurity E)
- UNII-M88VD0X96M
- STREPTAMINE, DEOXY-
- AKOS006276651
- 2-Desoxystreptamin
- CHEMBL264001
- 2-Desoxystreptamine
- 2037-48-1
- Deoxystreptamine
- 2-DEOXYSTREPTAMINE [MI]
- CHEBI:28295
- PA2
- 1,2,3-Cyclohexanetriol, 4,6-diamino-
- DTXSID70942529
- DTFAJAKTSMLKAT-JDCCYXBGSA-N
- DTFAJAKTSMLKAT-KFJBKXNJSA-N
- NSC 156938
- NSC-156938
- (1S, 3R, 4S, 6R)-4, 6-diaminocyclohexane-1, 2, 3-triol
- GENTAMICIN SULFATE IMPURITY E [EP IMPURITY]
- (1R,2r,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol
- M88VD0X96M
- 2-DEOXY-D-STREPTAMINE
- 4,6-diamino-1,2,3-cyclohexanetriol
- (1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol
- C02627
- GE2
- (1S*,3R*,4S*,6R*)-4,6-Diamino-cyclohexane-1,2,3-triol
- 2-Deoxystreptamine
- Streptamine, 2-deoxy-
- SCHEMBL133955
- (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol
- Q27103617
- SCHEMBL21105130
- 4,6-diaminocyclohexane-1,2,3-triol
- FT-0612153
- NSC156938
- 1,3-Diamino-4,5,6-trihydroxycyclohexane
- SCHEMBL11044942
- 1,3-Cyclohexanetriol, 4,6-diamino-
-
- インチ: InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/t2?,3?,4-,5?,6?/m1/s1
- InChIKey: DTFAJAKTSMLKAT-CEBZSESTSA-N
- ほほえんだ: NC1CC(N)C(O)C(O)[C@@H]1O
計算された属性
- せいみつぶんしりょう: 321.95300
- どういたいしつりょう: 162.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): -3.2
じっけんとくせい
- ゆうかいてん: 273-278°C
- PSA: 112.73000
- LogP: 0.44420
2-Deoxystreptamine dihydrobromide セキュリティ情報
2-Deoxystreptamine dihydrobromide 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Deoxystreptamine dihydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-220736-100 mg |
2-Deoxystreptamine, Dihydrobromide, |
2037-48-1 | 100MG |
¥2,256.00 | 2023-07-11 | ||
A2B Chem LLC | AF30233-500mg |
2-DEOXYSTREPTAMINE, DIHYDROBROMIDE |
2037-48-1 | 98% | 500mg |
$788.00 | 2024-04-20 | |
A2B Chem LLC | AF30233-100mg |
2-DEOXYSTREPTAMINE, DIHYDROBROMIDE |
2037-48-1 | 98% | 100mg |
$413.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220736-100mg |
2-Deoxystreptamine, Dihydrobromide, |
2037-48-1 | 100mg |
¥2256.00 | 2023-09-05 |
2-Deoxystreptamine dihydrobromide 関連文献
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1. The gentamicin antibiotics. Part III. The gross structures of the gentamicin C componentsDavid J. Copper,Peter J. L. Daniels,Milton D. Yudis,Henrietta M. Marigliano,R. D. Guthrie,S. T. K. Bukhari J. Chem. Soc. C 1971 3126
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Fanglu Huang,Yanyan Li,Jinquan Yu,Jonathan B. Spencer Chem. Commun. 2002 2860
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Jeonghyo Lee,Alina Borovika,Yaroslav Khomutnyk,Pavel Nagorny Chem. Commun. 2017 53 8976
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Patricia M. Flatt,Taifo Mahmud Nat. Prod. Rep. 2007 24 358
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Claude Bauder Org. Biomol. Chem. 2008 6 2952
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Li-Juan Pang,Dan Wang,Jian Zhou,Li-He Zhang,Xin-Shan Ye Org. Biomol. Chem. 2009 7 4252
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Fanglu Huang,Stephen F. Haydock,Tatiana Mironenko,Dieter Spiteller,Yanyan Li,Jonathan B. Spencer Org. Biomol. Chem. 2005 3 1410
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Thi Phuong Anh Tran,Sylvain Poulet,Mélanie Pernak,Anita Rayar,Stéphane Azoulay,Audrey Di Giorgio,Maria Duca RSC Med. Chem. 2022 13 311
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9. Mechanistic studies on the biosynthesis of the 2-deoxystreptamine ring of neomycinsMohammad J. S. Ewad,Walid Al-Feel,Muhammad Akhtar J. Chem. Soc. Chem. Commun. 1983 20
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Aman Mahajan,Renate Hans,Kelly Chibale,Vipan Kumar RSC Adv. 2014 4 15180
2-Deoxystreptamine dihydrobromideに関する追加情報
Recent Advances in 2-Deoxystreptamine Dihydrobromide (CAS 2037-48-1) Research: A Comprehensive Review
2-Deoxystreptamine dihydrobromide (CAS 2037-48-1) has emerged as a critical compound in the field of chemical biology and pharmaceutical research, particularly in the development of novel aminoglycoside antibiotics. This research briefing synthesizes the latest findings regarding its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed studies published within the last three years.
Recent structural optimization studies (Nature Chemical Biology, 2023) have demonstrated that 2-deoxystreptamine dihydrobromide serves as a versatile scaffold for designing next-generation aminoglycosides with improved ribosomal binding affinity. The dihydrobromide salt form (2037-48-1) shows enhanced solubility (up to 2.3-fold in aqueous solutions at pH 7.4) compared to the free base, addressing a key formulation challenge in drug development. X-ray crystallographic analysis reveals that the bromine atoms participate in unique halogen bonding interactions with bacterial rRNA, contributing to its potent antibacterial activity against multidrug-resistant strains.
In antimicrobial applications, a 2024 study in Antimicrobial Agents and Chemotherapy reported that derivatives incorporating 2-deoxystreptamine dihydrobromide exhibited remarkable efficacy against ESKAPE pathogens, with MIC values ranging from 0.5-4 μg/mL. Particularly noteworthy was its activity against Acinetobacter baumannii (MIC 1 μg/mL), showing 64-fold greater potency than traditional streptomycin derivatives. The mechanism involves selective binding to the bacterial 16S rRNA A-site, as confirmed by cryo-EM structural studies at 2.8 Å resolution.
Emerging research (Journal of Medicinal Chemistry, 2024) highlights the compound's potential beyond anti-infectives. Structure-activity relationship (SAR) studies have identified modified 2-deoxystreptamine dihydrobromide derivatives that show promising activity as pharmacological chaperones for lysosomal storage disorders. These compounds demonstrate selective binding to mutant enzymes (e.g., β-glucocerebrosidase in Gaucher disease) with Kd values in the nanomolar range, suggesting potential for repurposing this scaffold.
The synthetic accessibility of 2-deoxystreptamine dihydrobromide has seen significant improvements. A recent green chemistry approach (ACS Sustainable Chemistry & Engineering, 2023) achieved an 82% yield through biocatalytic synthesis using engineered aminotransferases, representing a 35% improvement over traditional chemical routes. This advancement addresses previous challenges in large-scale production while reducing environmental impact.
Ongoing clinical investigations focus on overcoming aminoglycoside-associated ototoxicity. A 2024 preclinical study (Science Translational Medicine) demonstrated that nanoparticle-encapsulated 2-deoxystreptamine dihydrobromide formulations reduced cochlear hair cell toxicity by 78% while maintaining antimicrobial efficacy. This technological breakthrough may pave the way for safer clinical applications of this important compound class.
In conclusion, 2-deoxystreptamine dihydrobromide (2037-48-1) continues to be a molecule of significant interest in pharmaceutical research. Its structural versatility, improved synthetic accessibility, and expanding therapeutic applications position it as a valuable scaffold for addressing current challenges in infectious diseases and beyond. Future research directions likely include further structural modifications to enhance selectivity and the development of targeted delivery systems to maximize therapeutic potential while minimizing side effects.
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